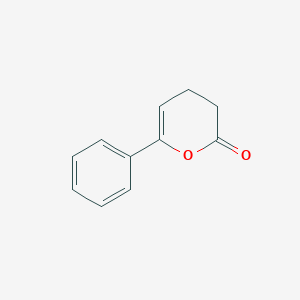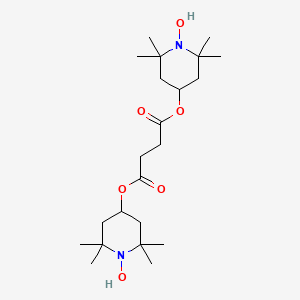
Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate is a chemical compound known for its unique structure and properties. It is derived from the combination of 1-hydroxy-2,2,6,6-tetramethylpiperidine and butanedioic acid. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate typically involves the reaction of 1-hydroxy-2,2,6,6-tetramethylpiperidine with butanedioic acid. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method allows for efficient mass transfer and improved reaction rates, resulting in higher yields and purity .
化学反応の分析
Types of Reactions
Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound .
科学的研究の応用
Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in various chemical reactions and processes.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge reactive oxygen species.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
作用機序
The mechanism by which Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate exerts its effects involves its ability to stabilize free radicals. The compound can react with free radicals to form stable products, thereby preventing further oxidative damage. This property makes it an effective antioxidant and stabilizer in various applications .
類似化合物との比較
Similar Compounds
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another hindered amine light stabilizer with similar properties.
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate: Used in wood and plastic-based coatings for its stabilizing effects.
Uniqueness
Bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidinyl) succinate is unique due to its specific combination of 1-hydroxy-2,2,6,6-tetramethylpiperidine and butanedioic acid, which imparts distinct stability and reactivity characteristics. Its ability to act as both an antioxidant and a stabilizer makes it particularly valuable in various scientific and industrial applications .
特性
分子式 |
C22H40N2O6 |
|---|---|
分子量 |
428.6 g/mol |
IUPAC名 |
bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) butanedioate |
InChI |
InChI=1S/C22H40N2O6/c1-19(2)11-15(12-20(3,4)23(19)27)29-17(25)9-10-18(26)30-16-13-21(5,6)24(28)22(7,8)14-16/h15-16,27-28H,9-14H2,1-8H3 |
InChIキー |
ZXDIQRGIYADNBI-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1O)(C)C)OC(=O)CCC(=O)OC2CC(N(C(C2)(C)C)O)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


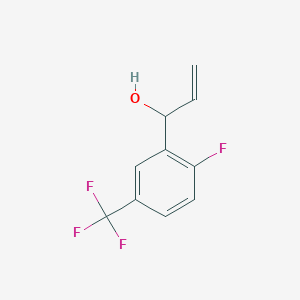
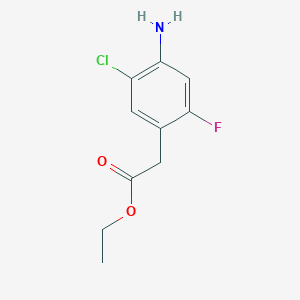

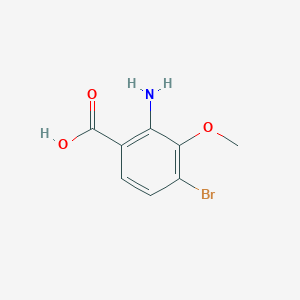
![N-cyclohexyl-N'-[quinolin-6-yl]urea](/img/structure/B8431212.png)


![3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one](/img/structure/B8431231.png)
![Tert-butyl 4-(6,12-dioxoindolo[2,1-b]quinazolin-9-yl)piperazine-1-carboxylate](/img/structure/B8431233.png)
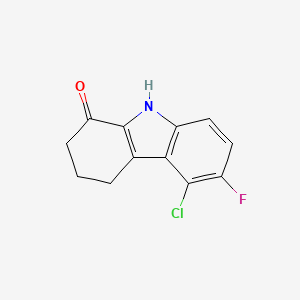

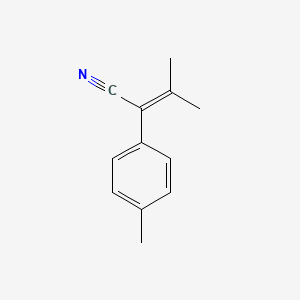
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-4-methylpentanoic acid](/img/structure/B8431257.png)
